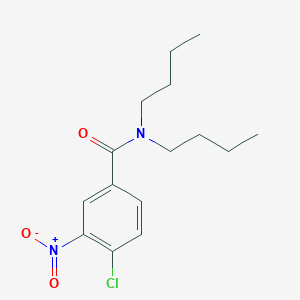
2-(4-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acetamide
説明
2-(4-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acetamide, commonly known as CUMYL-4CN-BINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent effects on the endocannabinoid system. This molecule belongs to the class of indazole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CUMYL-4CN-BINACA are discussed in
作用機序
CUMYL-4CN-BINACA acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This molecule binds to the CB1 receptor with high affinity and activates downstream signaling pathways that lead to the release of neurotransmitters such as dopamine and serotonin. CUMYL-4CN-BINACA also has affinity for other receptors such as the CB2 receptor and the TRPV1 receptor, although its effects on these receptors are not as well understood.
Biochemical and Physiological Effects
CUMYL-4CN-BINACA has been shown to produce a range of biochemical and physiological effects in laboratory experiments. These effects include increased locomotor activity, hypothermia, analgesia, and catalepsy. CUMYL-4CN-BINACA has also been shown to produce a range of cardiovascular effects such as tachycardia and hypertension.
実験室実験の利点と制限
One advantage of using CUMYL-4CN-BINACA in laboratory experiments is its potency as a CB1 receptor agonist. This molecule can produce effects at low concentrations, which makes it useful for studying the endocannabinoid system. However, one limitation of using CUMYL-4CN-BINACA is its potential for producing adverse effects in laboratory animals. This molecule has been shown to produce seizures and other adverse effects at high doses, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research on CUMYL-4CN-BINACA. One area of research is the development of new synthetic cannabinoids that are more selective for the CB1 receptor and have fewer adverse effects. Another area of research is the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system and the brain. Finally, there is a need for more research on the pharmacokinetics and metabolism of synthetic cannabinoids, which can inform the development of new drug testing methods.
科学的研究の応用
CUMYL-4CN-BINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This molecule has been shown to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. CUMYL-4CN-BINACA has also been used to study the effects of synthetic cannabinoids on other receptors such as the CB2 receptor and the TRPV1 receptor.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-12(2)16-6-4-5-13(3)18(16)20-17(21)11-14-7-9-15(19)10-8-14/h4-10,12H,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOGXKPWKBVKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4720291.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(4-propylphenyl)-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4720300.png)

![3-[(3-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4720308.png)
![N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4720335.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B4720342.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B4720347.png)
![methyl 4-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4720352.png)
![3-cyclohexyl-2-(2-propyn-1-ylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4720359.png)

![methyl 5-({[4-cyano-1-(trifluoromethyl)-5,6-dihydrobenzo[h]isoquinolin-3-yl]thio}methyl)-2-furoate](/img/structure/B4720377.png)
![4-chloro-1-methyl-N-(2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4720383.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4720387.png)